molecular formula C9H20N2O3 B6227891 tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate CAS No. 1194973-97-1

tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate

Cat. No. B6227891
CAS RN: 1194973-97-1
M. Wt: 204.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate (TBC) is a synthetic compound that is used in various scientific research applications. It is a derivative of carbamate, an organic compound formed from the reaction between a carbonyl group and an amine group. TBC has a variety of uses in laboratory experiments, including as a reagent for the synthesis of other compounds and as a catalyst for chemical reactions. In addition, TBC has been studied for its biochemical and physiological effects, as well as its potential for use in drug development.

Scientific Research Applications

Tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate has a variety of applications in scientific research. It can be used as a reagent for the synthesis of other compounds and as a catalyst for chemical reactions. In addition, tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate has been studied for its potential use in drug development. It has been used in the synthesis of a variety of compounds, including peptides, amides, and nucleosides. It has also been used in the synthesis of drugs for the treatment of various diseases, such as cancer and HIV/AIDS.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate is not yet fully understood. However, it is believed that tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate binds to specific amino acid residues in proteins, leading to changes in the structure and function of the proteins. This binding of tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate to proteins is thought to be responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the activity of enzymes, such as proteases, phospholipases, and phosphatases. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate has been shown to have an effect on the regulation of gene expression and the metabolism of proteins, lipids, and carbohydrates.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high yield. In addition, it is relatively stable and has a low toxicity. However, there are also some limitations to using tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate in laboratory experiments. It can be difficult to control the concentration of tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate in the reaction mixture, and it can be difficult to predict the exact effects of tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate on the biochemical and physiological processes in the body.

Future Directions

There are a number of possible future directions for research on tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate. These include further studies on the mechanism of action and biochemical and physiological effects of tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate, as well as studies on the potential for tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate to be used in drug development. In addition, further research could be conducted on the synthesis of tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate, as well as on the optimization of its use in laboratory experiments. Finally, research could be conducted on the possible side effects of tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate and its potential for toxicity.

Synthesis Methods

Tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate can be synthesized using a two-step process. The first step involves the reaction of tert-butyl chloroformate with an amine (e.g., 1-amino-3-methoxypropan-2-yl) in the presence of a base (e.g., potassium carbonate or sodium hydroxide) to form a tert-butyl carbamate. The second step involves the reaction of the tert-butyl carbamate with a carboxylic acid (e.g., acetic acid) to form tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate. This two-step synthesis method is relatively simple and yields a high yield of the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate involves the protection of the amine group, followed by the reaction with tert-butyl chloroformate and the deprotection of the amine group.", "Starting Materials": [ "L-alanine", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Diethyl ether", "Tert-butyl chloroformate", "Triethylamine", "Sodium hydroxide", "Tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate" ], "Reaction": [ "1. L-alanine is protected with tert-butyloxycarbonyl (BOC) group using BOC anhydride and triethylamine in diethyl ether.", "2. The protected L-alanine is reacted with methanol and hydrochloric acid to form the methyl ester.", "3. The methyl ester is then reacted with sodium bicarbonate and tert-butyl chloroformate to form tert-butyl N-BOC-L-alaninate.", "4. The BOC group is removed using trifluoroacetic acid in dichloromethane to form tert-butyl N-L-alaninate.", "5. The tert-butyl N-L-alaninate is reacted with sodium hydroxide and 3-methoxy-1-propanamine to form tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate.", "6. The final product is purified using column chromatography." ] }

CAS RN

1194973-97-1

Product Name

tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate

Molecular Formula

C9H20N2O3

Molecular Weight

204.3

Purity

95

Origin of Product

United States

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